{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine
Overview
Description
{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine is a useful research compound. Its molecular formula is C10H14N4S and its molecular weight is 222.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine is the enzyme glutathione peroxidase . This enzyme plays a crucial role in protecting the cell from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.
Mode of Action
2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine interacts with its target, glutathione peroxidase, by mimicking its catalytic activity . The compound facilitates the reduction of hydrogen peroxide in the presence of an organoselenium compound, a process that is typically catalyzed by glutathione peroxidase .
Biochemical Pathways
The compound’s interaction with glutathione peroxidase affects the biochemical pathway involving the reduction of hydrogen peroxide This process is crucial for maintaining cellular redox balance and protecting cells from oxidative stress
Result of Action
The molecular and cellular effects of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine’s action are likely related to its glutathione peroxidase-like activity. By facilitating the reduction of hydrogen peroxide, the compound may help protect cells from oxidative damage . This could have potential implications for diseases associated with oxidative stress, although more research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine. For instance, the compound’s catalytic activity may be affected by the presence of other substances, such as organoselenium compounds . Additionally, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-7-5-8(2)14(13-7)10-12-9(3-4-11)6-15-10/h5-6H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDOEEBJLGGQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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